1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole (CAS 1423478-59-4) is a heterocyclic building block of molecular formula C₈H₁₃N₃ (MW 151.21). The compound features a 1H-imidazole core substituted with a methyl group at the N-1 position and a pyrrolidin-3-yl moiety at the C-2 position.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 1423478-59-4
Cat. No. B1473607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole
CAS1423478-59-4
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2CCNC2
InChIInChI=1S/C8H13N3/c1-11-5-4-10-8(11)7-2-3-9-6-7/h4-5,7,9H,2-3,6H2,1H3
InChIKeyWGKTZHNTSOLEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole (CAS 1423478-59-4): A Structurally Defined Imidazole-Pyrrolidine Building Block


1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole (CAS 1423478-59-4) is a heterocyclic building block of molecular formula C₈H₁₃N₃ (MW 151.21) . The compound features a 1H-imidazole core substituted with a methyl group at the N-1 position and a pyrrolidin-3-yl moiety at the C-2 position [1]. It is commercially available at 95% purity from multiple suppliers and serves as a versatile intermediate for medicinal chemistry, catalysis, and coordination chemistry applications .

Why a Generic Pyrrolidinyl-Imidazole Cannot Substitute for 1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole in Structure-Activity-Relationship Studies


Substituting 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole with the des-methyl analog 2-(pyrrolidin-3-yl)-1H-imidazole fundamentally alters the hydrogen bond donor profile: the target compound possesses a single H-bond donor (pyrrolidine NH), whereas the des-methyl analog presents two (imidazole NH + pyrrolidine NH) [1]. This single-donor architecture prevents an additional unproductive hydrogen bond interaction that can confound target engagement signatures in SAR campaigns. Similarly, the positional isomer 4-pyrrolidin-3-yl-1H-imidazole exhibits potent histamine H3 receptor binding (Ki = 2 nM) [2], a pharmacology not shared by the 2-substituted scaffold. The presence of the N-methyl group further distinguishes this compound from all non-methylated analogs by reducing polarity (LogP = 0.016) and eliminating the imidazole NH donor, thereby enabling exploration of distinct chemical space .

Quantitative Differentiation Evidence for 1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole vs. Key Structural Analogs


Reduced Hydrogen Bond Donor Count vs. Des-Methyl Analog for Improved Ligand Efficiency Profiling

1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole possesses exactly one hydrogen bond donor (the pyrrolidine NH), whereas the des-methyl analog 2-(pyrrolidin-3-yl)-1H-imidazole possesses two (imidazole NH + pyrrolidine NH) [1]. For drug discovery campaigns operating under the Rule of Five, removal of a single hydrogen bond donor can improve membrane permeability and reduce promiscuous binding. The logP of the methylated compound (0.016) is slightly higher than the des-methyl analog (XLogP3 = -0.1), consistent with reduced polarity [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Positional Isomerism: Divergent Histamine H3 Receptor Affinity vs. 4-Pyrrolidin-3-yl-1H-imidazole

The 4-substituted positional isomer 4-pyrrolidin-3-yl-1H-imidazole has a reported Ki of 2 nM for the histamine H3 receptor in guinea pig brain tissue [1]. While the 2-substituted target compound has not been reported as a potent H3 ligand, this orthogonality is precisely the point: the 2-substitution pattern redirects the imidazole vector, which can eliminate H3 binding liability. For projects targeting receptors other than H3—such as kinases, GPCRs, or enzymes—using the 4-isomer as a building block risks introducing unintended H3 receptor activity that could confound phenotypic screening results.

Neuropharmacology Histamine H3 Receptor Receptor Selectivity

N-Methyl Imidazole Basicity Advantage for Metal Coordination and Catalysis vs. Unsubstituted Imidazole

The N-methyl group on the imidazole ring increases the electron density at the coordinating nitrogen and prevents tautomeric equilibration of the imidazole NH, a known complication for metal complexation . The calculated logP of 0.016 for the target compound, compared to a computed logP of approximately -0.2 for 4-(pyrrolidin-3-yl)-1H-imidazole [1], indicates that the methyl group enhances lipophilicity, which can improve solubility characteristics of the resulting metal complexes in organic solvents. Additionally, the target compound provides a single chiral center (asymmetric atom count = 1), enabling enantioselective catalyst design .

Coordination Chemistry Catalysis Ligand Design

C2-Pyrrolidine Substitution Yields Distinct Chiral Scaffold Compared to C4-Substituted Isomers

The target compound contains a single stereocenter at the pyrrolidine C-3 position (asymmetric atom count = 1) . In the C2-substituted scaffold, the pyrrolidine ring is positioned adjacent to the imidazole N-1 methyl group, creating a crowded chiral environment that differs fundamentally from the steric topology of C4-substituted analogs. The Fsp³ fraction of 0.625 indicates a high degree of three-dimensional character , which correlates with improved clinical success rates in drug discovery compared to flatter aromatic scaffolds.

Asymmetric Synthesis Stereochemistry Chiral Building Block

Commercially Available at 95% Purity with Defined Hazard Profile for Reproducible Procurement

The compound is supplied at 95% purity as a liquid at room temperature by multiple vendors including Fluorochem, Sigma-Aldrich (via Enamine), and American Elements [1]. The hazard profile is well-defined (GHS07; H302, H315, H319, H335) with complete precautionary statements available . In contrast, the des-methyl analog 2-(pyrrolidin-3-yl)-1H-imidazole is primarily available as the dihydrochloride salt (CAS 1955555-00-6), which adds handling complexity and may require additional neutralization steps before use in synthetic procedures . The target compound is supplied as the free base, enabling direct use without deprotection.

Chemical Procurement Quality Control Laboratory Safety

Optimal Application Scenarios for 1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Single H-Bond Donor Imidazole-Pyrrolidine Core

When screening fragments against targets that are sensitive to excessive hydrogen bonding, such as certain kinases or GPCRs, 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole offers a constrained scaffold with only one H-bond donor (the pyrrolidine NH) compared to the des-methyl analog's two donors . This reduction simplifies interpretation of binding thermodynamics and reduces the number of potential unproductive interactions. The 95% purity free base is ready for direct use in biochemical assays without the deprotection steps required for the dihydrochloride salt of the des-methyl analog .

H3 Receptor Counterscreening and Selectivity Profiling

For neuroscience or immunology programs where histamine H3 receptor activity is an undesired off-target, the 2-pyrrolidinyl-imidazole isomer serves as a critical comparator tool. The 4-substituted isomer exhibits potent H3 binding (Ki = 2 nM) , whereas the 2-substituted scaffold is structurally incompatible with the H3 pharmacophore. Using 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole as a building block ensures that derived compounds are pre-screened away from H3 binding space, reducing the likelihood of late-stage attrition due to CNS-mediated side effects.

Enantioselective Metal Catalyst Development

The compound's single chiral center (asymmetric atom count = 1) and N-methyl-locked imidazole donor make it an attractive ligand precursor for asymmetric catalysis. The methyl group eliminates imidazole NH tautomerism that can lead to multiple metal-binding modes, while the pyrrolidine NH provides a secondary coordination site or handles hydrogen-bond-directed catalysis. The Fsp³ of 0.625 ensures significant three-dimensional bulk around the metal center, which can enhance enantioselectivity in reactions such as asymmetric hydrogenation or cross-coupling.

Parallel Library Synthesis Requiring a Free Base Imidazole Building Block

In automated parallel synthesis workflows, the free base form of 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole (liquid, 95% purity) eliminates the neutralization step required for salt-form analogs such as 2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride . This can reduce the total number of synthetic operations by one step per reaction, which translates to significant time savings when constructing libraries of 96 or 384 compounds. The well-characterized GHS07 hazard profile also simplifies safety documentation for automated liquid-handling systems.

Quote Request

Request a Quote for 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.